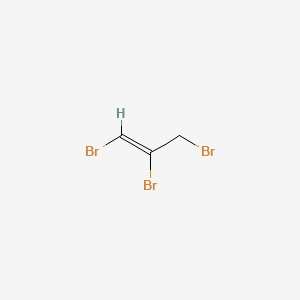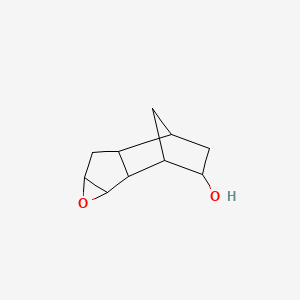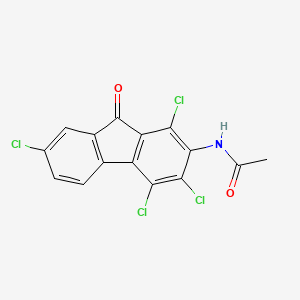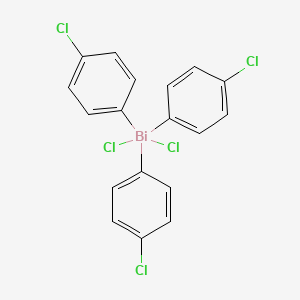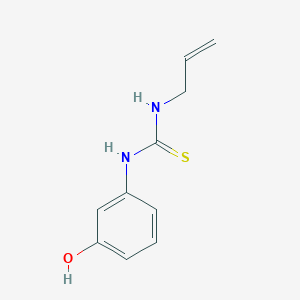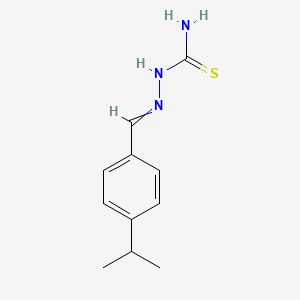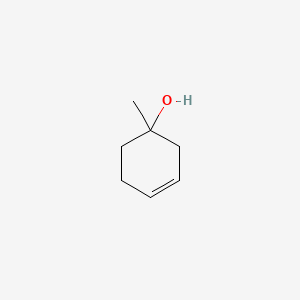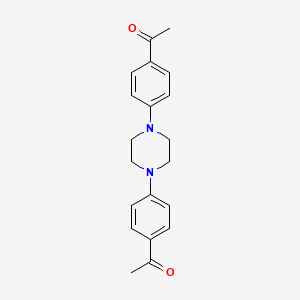
4',4'''-(1,4-Piperazinediyl)diacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’-(1,4-Piperazinediyl)diacetophenone is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.411 g/mol . This compound is characterized by the presence of a piperazine ring linked to two acetophenone groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(1,4-Piperazinediyl)diacetophenone typically involves the reaction of piperazine with acetophenone derivatives under controlled conditions. One common method involves the condensation of piperazine with 4-acetylbenzoic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4’,4’‘’-(1,4-Piperazinediyl)diacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(1,4-Piperazinediyl)diacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetophenone groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4’,4’‘’-(1,4-Piperazinediyl)diacetophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’,4’‘’-(1,4-Piperazinediyl)diacetophenone involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, while the acetophenone groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,4-Piperazinediyl)dibenzaldehyde: Similar in structure but with aldehyde groups instead of acetophenone groups.
4’- (4- (2-Hydroxyethyl)piperazino)acetophenone: Contains a hydroxyethyl group attached to the piperazine ring.
4’- (4-Hydroxypiperidino)acetophenone: Features a hydroxypiperidine ring instead of a piperazine ring.
Uniqueness
4’,4’‘’-(1,4-Piperazinediyl)diacetophenone is unique due to its specific combination of a piperazine ring and acetophenone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-[4-(4-acetylphenyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)17-3-7-19(8-4-17)21-11-13-22(14-12-21)20-9-5-18(6-10-20)16(2)24/h3-10H,11-14H2,1-2H3 |
InChI Key |
UECKPXBEGUWCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)
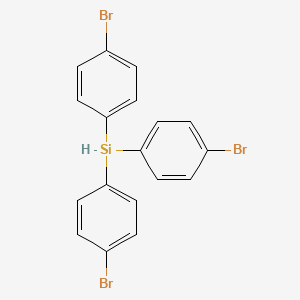
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
